molecular formula C16H19NO2 B8360803 4-(2-(Benzyloxy)ethoxy)-2-methylaniline

4-(2-(Benzyloxy)ethoxy)-2-methylaniline

Cat. No.: B8360803
M. Wt: 257.33 g/mol
InChI Key: WYWZOBCVIOZIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Benzyloxy)ethoxy)-2-methylaniline is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-methyl-4-(2-phenylmethoxyethoxy)aniline

InChI

InChI=1S/C16H19NO2/c1-13-11-15(7-8-16(13)17)19-10-9-18-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3

InChI Key

WYWZOBCVIOZIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 ml round bottomed flask fitted with a teflon stirrer bar was charged with 4-(2-(benzyloxy)ethoxy)-2-methyl-1-nitrobenzene (5.15 g) and methanol (200 ml) and stirred to dissolve all material. The reaction mixture was charged with 10% palladium on charcoal (50% water w/w) and stirred at room temperature. Ammonium formate (20.5 g) was added in one lot and the reaction mixture was stirred at room temperature. After 1 hour, additional ammonium formate (20.5 g) was added, and the progress of the reaction was followed by TLC (silica, dichloromethane). After 4 hours, the reaction was found to be complete. The reaction mixture was then filtered through a plug of Celite, which was washed with methanol (2×50 ml). The resulting filtrate was evaporated under reduced pressure to give a solid. This material was dissolved in water (300 ml), extracted with diethylether (3×100 ml). The combined ethereal solutions were washed with water (2×100 ml) and saturated sodium chloride solution (2×100 ml), dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 4.79 g of 4-(2-(benzyloxy)ethoxy)-2-methylaniline, 1H-NMR (CDCl3) 7.39 (m, 2H), 7.37 (s, 1H), 7.31 (m, 2H), 6.33 (m, 1H), 6.30 (s, 1H), 6.23 (m, 1H), 5.85 (bs, 2H), 4.63 (s, 2H), 4.11 (m, 2H), 3.79 (m, 2H), 2.35 (s, 3H).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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